Phenylpyrazole

Phenylpyrazoles are a class of organic compounds characterized by the presence of a pyrazole ring attached to a phenyl group. These molecules are widely studied due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of phenylpyrazoles allows for various functional groups to be introduced, thereby facilitating the design of compounds with specific properties.

Phenylpyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Their ability to interact with biological targets through diverse mechanisms makes them attractive as drug leads. In agricultural applications, phenylpyrazoles can serve as herbicides or insecticides due to their selective toxicity towards pests.

The synthesis of phenylpyrazoles often involves multistep reactions such as condensation and coupling methods. The functionalization of these compounds can be achieved via various techniques including electrophilic aromatic substitution and nucleophilic aromatic substitution, allowing for the introduction of substituents at strategic positions to modulate their properties.

Overall, phenylpyrazoles represent a versatile class of molecules with significant potential in both academic research and industrial applications.

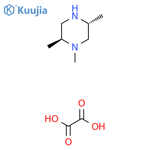

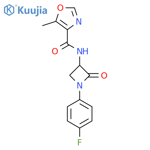

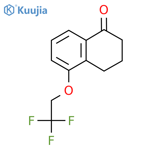

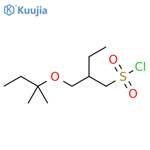

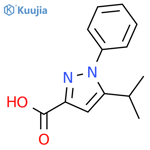

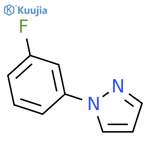

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

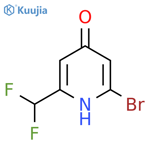

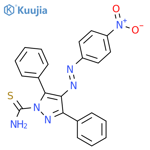

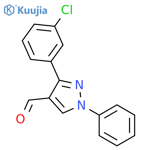

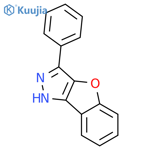

|

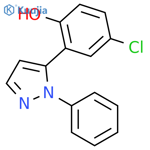

1H-Pyrazole-1-carbothioamide,4-[2-(4-nitrophenyl)diazenyl]-3,5-diphenyl- | 35872-40-3 | C22H16N6O2S |

|

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-40-1 | C16H11FN2O |

|

3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-43-4 | C16H11ClN2O |

|

GTP 14564 | 34823-86-4 | C15H10N2O |

|

5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole | 36124-03-5 | C15H11ClN2O |

|

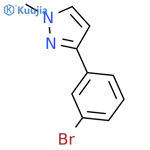

3-(3-Bromophenyl)-1-methyl-1H-pyrazole | 425379-68-6 | C10H9BrN2 |

|

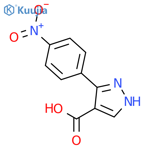

1H-Pyrazole-4-carboxylicacid, 3-(4-nitrophenyl)- | 35581-31-8 | C10H7N3O4 |

|

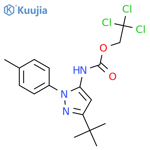

2,2,2-Trichloroethyl 3-Tert-Butyl-1-P-Tolyl-1H-Pyrazol-5-Ylcarbamate | 317806-87-4 | C17H20Cl3N3O2 |

|

5-Isopropyl-1-phenyl-1H-pyrazole-3-carboxylic Acid | 3191-87-5 | C13H14N2O2 |

|

1-(3-Fluorophenyl)pyrazole | 37649-86-8 | C9H7FN2 |

Verwandte Literatur

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

Empfohlene Lieferanten

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte